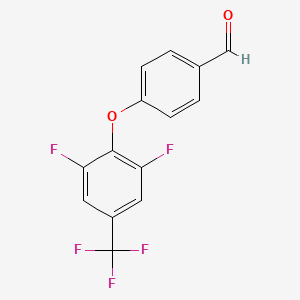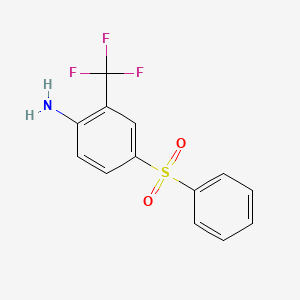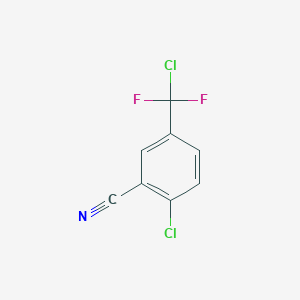![molecular formula C13H6Cl3F4NO B6311177 2-Chloro-4-[2,6-dichloro-3-fluoro-4-(trifluoromethyl)phenoxy]aniline CAS No. 1237418-34-6](/img/structure/B6311177.png)
2-Chloro-4-[2,6-dichloro-3-fluoro-4-(trifluoromethyl)phenoxy]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-[2,6-dichloro-3-fluoro-4-(trifluoromethyl)phenoxy]aniline, commonly referred to as CDFTA, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a white, crystalline solid that is odorless and has a melting point of 131-133°C. CDFTA is an amine-based compound that has been used in a variety of scientific research applications due to its unique properties.
科学的研究の応用
CDFTA has been used in a variety of scientific research applications, including as an inhibitor of cytochrome P450 enzymes and as an anti-inflammatory agent. Additionally, CDFTA has been used as an inhibitor of the enzyme CYP2C19, an important enzyme involved in the metabolism of a variety of drugs. Furthermore, CDFTA has been used as a substrate for the enzyme CYP2C19, allowing researchers to study the enzyme’s activity.
作用機序
CDFTA works by inhibiting the activity of cytochrome P450 enzymes, which are responsible for metabolizing a variety of drugs. By inhibiting the activity of these enzymes, CDFTA can increase the amount of drug that is available for absorption in the body. Additionally, CDFTA has been shown to have anti-inflammatory properties, which may be due to its ability to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2).
Biochemical and Physiological Effects
CDFTA has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that CDFTA can inhibit the activity of cytochrome P450 enzymes, as well as the enzyme CYP2C19. Additionally, CDFTA has been shown to have anti-inflammatory properties, which may be due to its ability to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2). Furthermore, CDFTA has been shown to have a variety of other biochemical and physiological effects, including the inhibition of platelet aggregation, the stimulation of nitric oxide production, and the inhibition of the enzyme 5-lipoxygenase.
実験室実験の利点と制限
The use of CDFTA in laboratory experiments has several advantages. First, CDFTA is a relatively stable compound, making it easy to store and handle. Additionally, CDFTA is relatively non-toxic, making it safe to use in laboratory experiments. Finally, CDFTA is relatively inexpensive, making it an attractive option for researchers who are working on a budget.
However, there are also some potential limitations to the use of CDFTA in laboratory experiments. First, CDFTA is a relatively new compound, and as such, there is limited data available regarding its safety and efficacy. Additionally, CDFTA is not approved for use in humans, so it should not be used in clinical trials or other human studies. Finally, CDFTA is an amine-based compound, and as such, it may be subject to degradation in the presence of light or heat.
将来の方向性
The use of CDFTA in scientific research is a relatively new field, and as such, there are numerous potential future directions for research. First, further research is needed to evaluate the safety and efficacy of CDFTA in humans. Additionally, further research is needed to evaluate the potential for CDFTA to interact with other drugs, as well as to determine the optimal dosage for different applications. Furthermore, further research is needed to explore the potential for CDFTA to be used as a therapeutic agent, as well as to explore the potential for CDFTA to be used as a diagnostic tool. Finally, further research is needed to explore the potential for CDFTA to be used in combination with other drugs or therapies.
合成法
CDFTA can be synthesized using a variety of methods, including the reaction of 2-chloro-4-(trifluoromethyl)aniline with 2,6-dichloro-3-fluorophenol in aqueous acetic acid. This reaction yields CDFTA in a yield of approximately 98%.
特性
IUPAC Name |
2-chloro-4-[2,6-dichloro-3-fluoro-4-(trifluoromethyl)phenoxy]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl3F4NO/c14-7-3-5(1-2-9(7)21)22-12-8(15)4-6(13(18,19)20)11(17)10(12)16/h1-4H,21H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVOQPCEHNUJNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C(=C2Cl)F)C(F)(F)F)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl3F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-[2,6-dichloro-3-fluoro-4-(trifluoromethyl)phenoxy]aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2,2,2-Trifluoro-N-[2-nitro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide, 96%](/img/structure/B6311158.png)



![4-[2-Hydrazinylidene-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile](/img/structure/B6311193.png)



![2,4-Dichloro-3-(chlorodifluoromethoxy]aniline](/img/structure/B6311210.png)